

Berzosertib pharmacokinetics plasma concentration time-course

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Compound Focus: Berzosertib

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Quantitative Pharmacokinetic Profile

The table below summarizes the key population PK parameters of **Berzosertib**, characterized by a linear two-compartment model across a dose range of 18–480 mg/m² [1].

Parameter (Symbol)	Value (Typical Patient)	Notes / Source
Model Structure	Two-compartment, linear	Describes plasma concentration-time course [1]
Clearance (CL)	65 L/h	Accounts for inter-individual variability [1]
Intercompartmental CL (Q)	295 L/h	Distributional clearance between compartments [1]
Central Volume (V1)	118 L	Volume of the central compartment [1]
Peripheral Volume (V2)	1030 L	Volume of the peripheral compartment [1]
Terminal Half-Life	~17 hours	Estimated from population PK model [1]

Parameter (Symbol)	Value (Typical Patient)	Notes / Source
p-Chk1 IC50	~110 ng/mL	Total plasma conc. for 50% inhibition (preclinical-derived) [1]

Metabolism, Excretion, and Distribution

Further studies elucidate the disposition and tissue distribution of **Berzosertib**, which are critical for its application.

- **Mass Balance and Excretion:** A recent human microtracer study showed that **Berzosertib** is cleared predominantly via **hepatic metabolism** [2] [3]. By day 14, mean total recovery of drug-related material was 89.5%, with 73.7% excreted in feces and 15.8% in urine [2] [3]. This confirms limited renal excretion of the parent drug.
- **Metabolism and Circulating Metabolites:** Metabolism is extensive, primarily mediated by CYP3A4 [1]. In plasma, unchanged **Berzosertib** accounted for only about 22% of the total drug-related material, with the rest being metabolites [2] [3]. The major circulating metabolite is **M11**, which constitutes 28.2% of drug-related material and is pharmacologically inactive [2] [3].
- **Brain Distribution:** A critical finding for central nervous system (CNS) applications is that **Berzosertib** has **limited and heterogeneous delivery to the brain** [4]. It is a substrate for efflux transporters (P-gp and Bcrp) at the blood-brain barrier and has high binding to brain tissue, leading to low free drug concentrations, particularly in regions where the BBB is intact [4].

Experimental Protocols for Key Assays

For researchers aiming to study **Berzosertib**, here are methodologies for core pharmacokinetic and metabolic assays.

Protocol 1: Quantifying **Berzosertib** in Plasma Using LC-MS/MS

This protocol is adapted from the bioanalytical methods used in clinical PK studies [1].

- **1. Sample Collection:** Collect blood samples into tubes containing K₂EDTA as an anticoagulant. Centrifuge at 1500-2000 × g for 10 minutes at 4°C to separate plasma. Store plasma at -70°C or

below until analysis [1].

- **2. Sample Preparation (Protein Precipitation):**
 - Thaw plasma samples on ice or in a refrigerator.
 - Aliquot 50 μL of plasma into a microcentrifuge tube.
 - Add 150 μL of internal standard (IS) solution in acetonitrile (e.g., a stable isotope-labeled **Berzosertib** analog) to precipitate proteins.
 - Vortex vigorously for 1-2 minutes and then centrifuge at $>10,000 \times g$ for 10 minutes.
 - Transfer the clear supernatant to an autosampler vial for injection.
- **3. Liquid Chromatography (LC) Conditions:**
 - **Column:** C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7-2.6 μm particle size).
 - **Mobile Phase A:** Water with 0.1% Formic Acid.
 - **Mobile Phase B:** Acetonitrile with 0.1% Formic Acid.
 - **Gradient:** Start at 5% B, increase to 95% B over 3-5 minutes, hold for 1 minute, then re-equilibrate.
 - **Flow Rate:** 0.4 mL/min.
 - **Column Temperature:** 40°C.
 - **Injection Volume:** 5-10 μL .
- **4. Tandem Mass Spectrometry (MS/MS) Detection:**
 - **Ionization:** Electrospray Ionization (ESI), positive mode.
 - **Monitoring Transitions:** Use multiple reaction monitoring (MRM).
 - For **Berzosertib**: m/z 464.2 \rightarrow 352.1 (quantifier) and 464.2 \rightarrow 178.1 (qualifier).
 - For the Internal Standard: Monitor its specific MRM transition.
- **5. Data Analysis:** Generate a calibration curve using spiked plasma standards (e.g., 1-1000 ng/mL) and calculate concentrations using the ratio of analyte peak area to IS peak area with weighted ($1/x^2$) linear regression.

Protocol 2: Determining Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

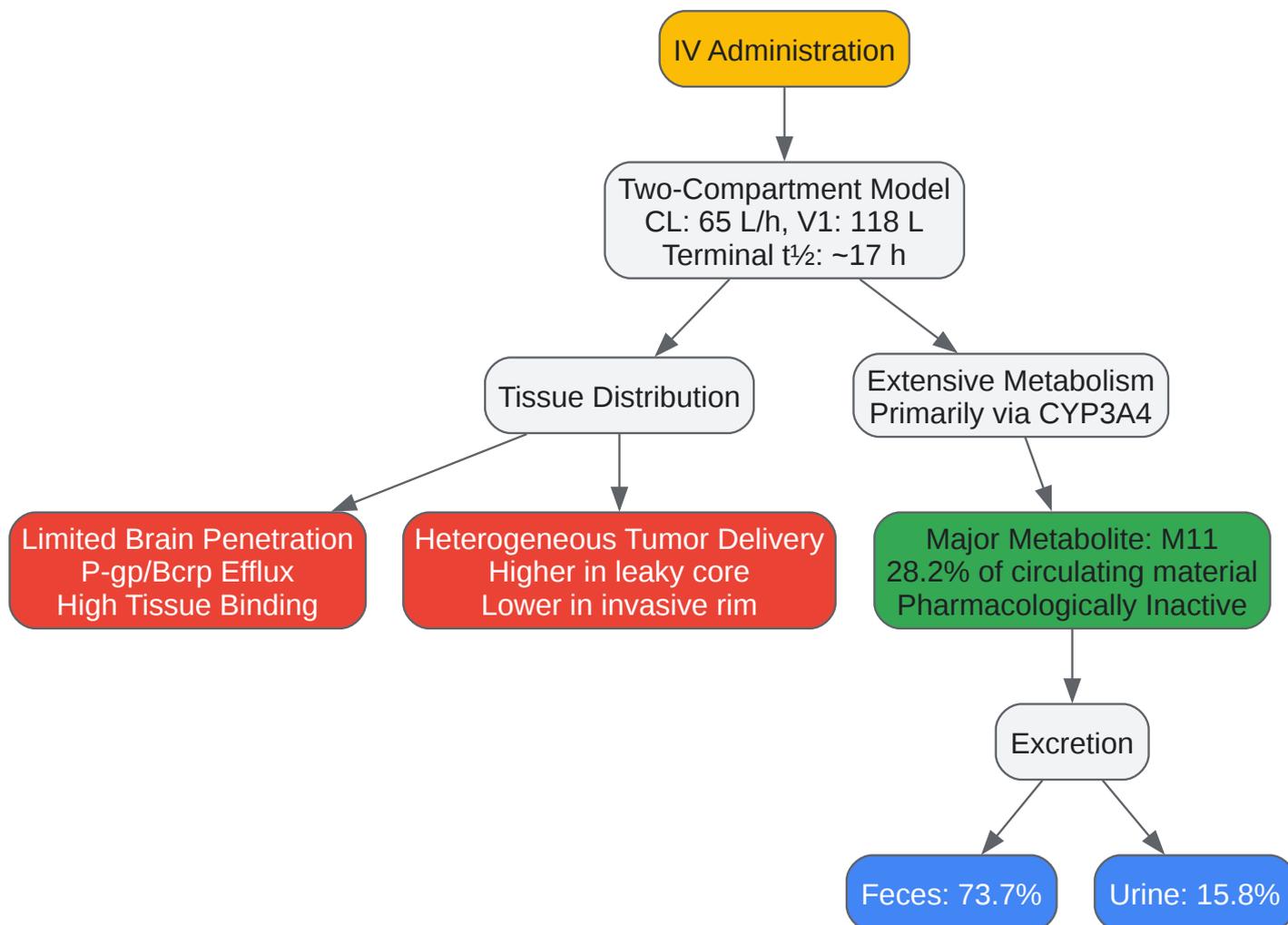
This method is suitable for assessing the free fraction of **Berzosertib** [3].

- **1. Preparation:**
 - Hydrate the RED device (8 kDa molecular weight cutoff membrane) with phosphate-buffered saline (PBS) for 15-20 minutes before use.
 - Spike **Berzosertib** into blank human plasma to achieve a therapeutically relevant concentration (e.g., 500 ng/mL).
- **2. Dialysis:**
 - Load 200 μL of the spiked plasma sample into the sample chamber (red insert).
 - Add 350 μL of PBS into the buffer chamber.

- Seal the plate and incubate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours with gentle agitation (to reach equilibrium).
- **3. Post-Dialysis Sample Analysis:**
 - After incubation, pipette 50 µL aliquots from both the plasma and buffer chambers.
 - To mitigate matrix effects, add the 50 µL plasma aliquot to 150 µL of blank PBS, and the 50 µL buffer aliquot to 150 µL of blank plasma. This creates matched matrices.
 - Process all samples using the protein precipitation method described in Protocol 1 and analyze via LC-MS/MS.
- **4. Calculation:**
 - Calculate the free fraction (% unbound) using the formula: % Unbound = (Peak Area in Buffer Chamber / Peak Area in Plasma Chamber) × 100%

Pharmacokinetic Pathway and Disposition Workflow

The following diagram synthesizes the key ADME (Absorption, Distribution, Metabolism, Excretion) processes of **Berzosertib**, integrating data from population PK, mass balance, and tissue distribution studies [4] [2] [3].



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Key Clinical and Research Implications

- **Dosing in Combination Therapy:** The RP2D for **Berzosertib** varies with the partner chemotherapy (e.g., 210 mg/m² with gemcitabine, 140 mg/m² with cisplatin) [5] [1]. Dosing is typically scheduled 1-2 days after chemotherapy to coincide with peak ATR activation [1].
- **Overcoming Distribution Barriers:** The limited brain penetration due to efflux transporters is a crucial consideration for treating brain tumors or metastases [4]. Strategies to inhibit these transporters or develop analogs with better brain penetration may be needed.

- **Drug-Drug Interactions (DDI):** As a CYP3A4 substrate, **Berzosertib** has a potential for interactions with strong inhibitors or inducers of this enzyme, warranting caution in co-administration [1].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodology, please feel free to ask.

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To cite this document: Smolecule. [Berzosertib pharmacokinetics plasma concentration time-course]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548527#berzosertib-pharmacokinetics-plasma-concentration-time-course>]

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